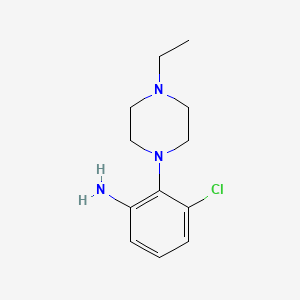

3-Chloro-2-(4-ethylpiperazin-1-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-(4-ethylpiperazin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3/c1-2-15-6-8-16(9-7-15)12-10(13)4-3-5-11(12)14/h3-5H,2,6-9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFUMOMOAMTOFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359219 | |

| Record name | 3-chloro-2-(4-ethylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

714282-41-4 | |

| Record name | 3-chloro-2-(4-ethylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline. This document is meticulously crafted for researchers, scientists, and professionals in the field of drug development who are engaged with novel chemical entities. The synthesis, characterization, and potential applications of substituted anilines and piperazine derivatives are of paramount importance in the quest for new therapeutic agents. This guide is designed to provide not only a structured overview of this compound but also to delve into the scientific rationale behind the presented methodologies. Our objective is to empower your research endeavors with a robust and scientifically validated resource.

Introduction to this compound

This compound is an organic compound featuring a chloroaniline core substituted with an ethylpiperazine moiety. The unique arrangement of the chloro, amino, and ethylpiperazinyl groups on the aniline ring imparts specific physicochemical properties that make it an interesting candidate for further investigation in medicinal chemistry and materials science. The presence of the piperazine ring, a common scaffold in many approved drugs, suggests potential for biological activity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈ClN₃ | PubChem |

| Molecular Weight | 239.74 g/mol | PubChem |

| Monoisotopic Mass | 239.11893 Da | PubChem |

| Appearance | Expected to be a solid or oil | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | Inferred from related compounds |

Synthesis of this compound

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 1-(2-Chloro-6-nitrophenyl)-4-ethylpiperazine

This step involves the nucleophilic aromatic substitution of a chlorine atom in 1,2-dichloro-3-nitrobenzene with 1-ethylpiperazine. The nitro group activates the aromatic ring for this substitution.

Experimental Protocol:

-

To a solution of 1,2-dichloro-3-nitrobenzene (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 1-ethylpiperazine (1.1-1.5 equivalents) and a base like potassium carbonate (K₂CO₃) or triethylamine (TEA) (2-3 equivalents).

-

Heat the reaction mixture at a temperature ranging from 80°C to 120°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure 1-(2-chloro-6-nitrophenyl)-4-ethylpiperazine.

Step 2: Synthesis of this compound

The final step is the reduction of the nitro group of the intermediate to an amine.

Experimental Protocol:

-

Dissolve the purified 1-(2-chloro-6-nitrophenyl)-4-ethylpiperazine (1 equivalent) in a solvent mixture of ethanol and water.

-

Add iron powder (Fe, 5-10 equivalents) and ammonium chloride (NH₄Cl, 1-2 equivalents).

-

Heat the mixture to reflux (around 80-90°C) and stir vigorously. Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by column chromatography or recrystallization if necessary.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of δ 6.5-7.5 ppm. Signals for the ethyl group (a quartet and a triplet). Signals for the piperazine ring protons. A broad singlet for the -NH₂ protons. |

| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm. Signals for the ethyl and piperazine carbons. |

| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. The isotopic pattern for one chlorine atom should be observed. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. A suitable method would involve a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid. |

| Infrared (IR) Spectroscopy | Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹). Aromatic C-H and C=C stretching vibrations. C-N and C-Cl stretching vibrations. |

Potential Applications in Drug Discovery

Substituted anilines and piperazine derivatives are prevalent in a wide range of pharmaceuticals. The structural motifs present in this compound suggest its potential as a building block or a lead compound in several therapeutic areas:

-

Oncology: Many kinase inhibitors incorporate substituted aniline and piperazine moieties. This compound could serve as a starting point for the development of inhibitors for various kinases implicated in cancer.

-

Neuroscience: The piperazine scaffold is a well-known pharmacophore for central nervous system (CNS) targets, including dopamine and serotonin receptors. Derivatives of this compound could be explored for their potential as antipsychotic, antidepressant, or anxiolytic agents.

-

Infectious Diseases: Piperazine-containing compounds have shown promise as antibacterial and antiparasitic agents.

Logical Relationship of Structural Features to Potential Biological Activity:

Caption: Key structural features and their potential contributions to biological activity.

Safety and Handling

As a substituted chloroaniline, this compound should be handled with care, assuming it may possess toxic properties characteristic of this class of compounds.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Avoid Contact: Prevent contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a valuable chemical entity with significant potential for applications in drug discovery and development. This guide provides a foundational understanding of its properties, a plausible and detailed synthetic route, and key considerations for its analytical characterization and safe handling. It is our hope that this document will serve as a practical and insightful resource for the scientific community, fostering further research and innovation in the field of medicinal chemistry.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Loba Chemie. 3-CHLOROANILINE FOR SYNTHESIS MSDS. [Link]

-

Gu, J., Chen, J.-Z., Nie, X.-L., Huang, G.-P., & Huang, J.-P. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. Zeitschrift für Kristallographie - New Crystal Structures, 236(3), 635–637. [Link]

- Google Patents. Synthetic method of 3-chloro-2-methylaniline.

- Google Patents.

-

SciSpace. Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline

Introduction

3-Chloro-2-(4-ethylpiperazin-1-yl)aniline is a substituted aniline derivative featuring a piperazine moiety, a common structural motif in medicinal chemistry. While not as widely documented as some pharmaceutical intermediates, its structure suggests potential applications in the development of novel therapeutics, particularly those targeting the central nervous system, given the prevalence of N-arylpiperazines in this area.[1] This guide provides a comprehensive overview of the plausible synthetic pathways for this compound, intended for researchers, scientists, and professionals in drug development. We will delve into two primary synthetic strategies: a classical nucleophilic aromatic substitution (SNAr) and a modern palladium-catalyzed Buchwald-Hartwig amination, offering detailed protocols and a discussion of the underlying chemical principles.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, this compound, points to two primary starting materials: 2,3-dichloroaniline and 1-ethylpiperazine. The key transformation is the formation of the C-N bond between the aniline ring and the piperazine nitrogen.

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathways

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

The direct reaction between 2,3-dichloroaniline and 1-ethylpiperazine via nucleophilic aromatic substitution represents a classical and straightforward approach. In this reaction, the lone pair of electrons on the secondary amine of 1-ethylpiperazine acts as a nucleophile, attacking one of the chlorinated carbon atoms on the aniline ring and displacing a chloride ion.

Principle and Mechanism

The SNAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophile (1-ethylpiperazine) attacks the aromatic ring at the carbon bearing a leaving group (a chlorine atom), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] The presence of the amino group (-NH2) on the ring, although an activating group for electrophilic substitution, can influence the regioselectivity of nucleophilic attack. The reaction is typically driven to completion by using an excess of the amine or by removing the HCl byproduct, often with a base. The reaction generally requires high temperatures to overcome the activation energy for the disruption of aromaticity in the first step.[3][4]

Caption: The addition-elimination mechanism of the SNAr reaction.

Detailed Experimental Protocol (Representative)

-

Materials:

-

2,3-dichloroaniline

-

1-ethylpiperazine

-

n-butanol (solvent)

-

Sodium carbonate (base)

-

Ethyl acetate (for extraction)

-

Brine solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2,3-dichloroaniline (1 equivalent), 1-ethylpiperazine (1.2 equivalents), sodium carbonate (2 equivalents), and n-butanol (5 mL per gram of 2,3-dichloroaniline).

-

Purge the flask with nitrogen for 15 minutes.

-

Heat the reaction mixture to reflux (approximately 120-140 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 24-48 hours).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

-

Advantages and Disadvantages:

-

Advantages: This method is operationally simple and does not require expensive or sensitive catalysts.

-

Disadvantages: The reaction often requires harsh conditions, including high temperatures and long reaction times, which can lead to the formation of byproducts and may not be suitable for substrates with sensitive functional groups. The yield can be variable.[3][4]

Pathway B: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, offering a milder alternative to traditional methods.[5] This reaction utilizes a palladium catalyst with a specialized phosphine ligand to couple an aryl halide with an amine.

Principle and Mechanism

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2,3-dichloroaniline) to form a Pd(II) complex.

-

Ligand Exchange/Amine Coordination: The amine (1-ethylpiperazine) coordinates to the Pd(II) complex, and deprotonation by a base forms a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[6]

The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results.[6]

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol (Representative)

-

Materials:

-

2,3-dichloroaniline

-

1-ethylpiperazine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

Xantphos (or another suitable phosphine ligand)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene (solvent)

-

Ethyl acetate (for extraction)

-

Brine solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd2(dba)3 (1-2 mol%), the phosphine ligand (2-4 mol%), and sodium tert-butoxide (1.4 equivalents).

-

Add anhydrous toluene, followed by 2,3-dichloroaniline (1 equivalent) and 1-ethylpiperazine (1.2 equivalents).

-

Seal the flask and heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.

-

After completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Advantages and Disadvantages:

-

Advantages: This method generally proceeds under milder conditions, offers a broader substrate scope, and often results in higher yields compared to the SNAr reaction.[5][7]

-

Disadvantages: The palladium catalyst and phosphine ligands can be expensive and sensitive to air and moisture, requiring inert atmosphere techniques. Residual palladium in the final product can be a concern for pharmaceutical applications and may require specific purification steps for its removal.[8]

Characterization

The final product, this compound, can be characterized using standard analytical techniques:

-

Mass Spectrometry: The predicted exact mass for the protonated molecule [M+H]+ is 240.12621 m/z.[9]

-

1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the aniline ring, the methylene protons of the piperazine ring, and the ethyl group (a quartet and a triplet). The chemical shifts of the aromatic protons will be influenced by the chloro, amino, and piperazinyl substituents.

-

13C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the piperazine carbons, and the ethyl group carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic N-H stretching vibrations for the primary amine, as well as C-H, C-N, and C-Cl stretching frequencies.

Safety Considerations

-

2,3-dichloroaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled. It can cause an allergic skin reaction and is suspected of causing genetic defects and cancer. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

-

1-ethylpiperazine: This is a flammable liquid and vapor and is corrosive. It can cause severe skin burns and eye damage. Handle with appropriate PPE.

-

Palladium Catalysts and Phosphine Ligands: These reagents can be air and moisture sensitive and may be toxic. Handle under an inert atmosphere.

-

Solvents: Toluene and n-butanol are flammable and have associated health risks. Use in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Data Summary

| Parameter | Pathway A: SNAr | Pathway B: Buchwald-Hartwig Amination |

| Catalyst | None | Pd2(dba)3 / Phosphine Ligand |

| Base | Sodium Carbonate | Sodium tert-butoxide |

| Solvent | n-Butanol | Toluene |

| Temperature | 120-140 °C | 80-110 °C |

| Reaction Time | 24-48 hours | 12-24 hours |

| Atmosphere | Nitrogen | Argon or Nitrogen (inert) |

| Key Advantages | Simplicity, low cost of reagents | Milder conditions, higher yields, broader scope |

| Key Disadvantages | Harsh conditions, long reaction times, potential byproducts | Cost of catalyst/ligand, sensitivity to air/moisture |

References

- CN102807536B - Preparation method of 1-(2,3-dichlorophenyl)

- CN102807536A - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents.

-

Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap. Available at: [Link]

-

Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]

-

This compound - PubChem. Available at: [Link]

- Nucleophilic Aromatic Substitution - NPTEL Archive. [URL not available]

-

5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. Available at: [Link]

-

Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C 12 H 20 ClN 3 O - ResearchGate. Available at: [Link]

-

Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

-

Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - MDPI. Available at: [Link]

-

Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment - PMC - NIH. Available at: [Link]

-

(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. Available at: [Link]

-

Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Available at: [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

-

Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O - SciSpace. Available at: [Link]

-

Industrial-Scale Palladium-Catalyzed Coupling of Aryl Halides and Amines - SciSpace. Available at: [Link]

-

Directed nucleophilic aromatic substitution reaction - The Royal Society of Chemistry. Available at: [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. Available at: [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

-

Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one - SciELO South Africa. Available at: [Link]

- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - AIR Unimi. [URL not available]

-

Supplementary Material - The Royal Society of Chemistry. Available at: [Link]

-

Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 3. CN102807536A - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 4. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. scispace.com [scispace.com]

- 9. PubChemLite - this compound (C12H18ClN3) [pubchemlite.lcsb.uni.lu]

Chemo-Structural Analysis and Synthetic Utility of 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline

Executive Summary & Structural Significance

The molecule 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline (CAS: 1036533-91-5) represents a high-value "privileged scaffold" in modern medicinal chemistry. It serves as a critical synthon for constructing multi-target kinase inhibitors and G-Protein Coupled Receptor (GPCR) ligands.

Structurally, this molecule is defined by a 1,2,3-trisubstituted benzene ring. The steric crowding between the ortho-amine, the central piperazine, and the meta-chlorine forces the piperazine ring into a specific out-of-plane conformation. This "pre-organized" geometry is highly sought after in drug discovery because it reduces the entropic penalty upon binding to protein pockets, particularly the ATP-binding hinge region of kinases or the orthosteric sites of aminergic GPCRs.

Key Physicochemical Features

| Feature | Property | Medicinal Chemistry Implication |

| Piperazine Moiety | Basic ( | Enhances aqueous solubility and metabolic stability; provides a handle for salt formation. |

| Ethyl Group | Lipophilic Tail | Modulates LogP; fits into hydrophobic sub-pockets (e.g., the "gatekeeper" region in kinases). |

| 3-Chloro Substituent | Electronic/Steric | Withdraws electron density from the ring; sterically locks the piperazine conformation; resists metabolic oxidation better than H or Me. |

| Aniline Amine ( | Nucleophile | Primary handle for further derivatization (e.g., urea formation, amide coupling, or heterocylization). |

Strategic Synthesis Protocol

The synthesis of this compound requires careful regiochemical control. The most robust route utilizes a Nucleophilic Aromatic Substitution (

Reaction Pathway Analysis[1]

The starting material of choice is 2,3-dichloronitrobenzene (or the more reactive 1-chloro-2-fluoro-3-nitrobenzene). The nitro group activates the ortho-halogen (position 2) for displacement. The chlorine at position 3 is deactivated relative to position 2 due to the lack of direct resonance stabilization of the Meisenheimer complex from the nitro group, ensuring high regioselectivity.

Diagram: Synthetic Workflow

Caption: Figure 1. Two-step regioselective synthesis targeting the C2 position via SNAr followed by nitro reduction.

Detailed Experimental Protocol

Safety Warning: Nitroaromatics are potentially explosive and toxic. Piperazine derivatives are sensitizers. Perform all reactions in a fume hood.

Step 1: Regioselective Coupling

Objective: Install the piperazine ring at the activated C2 position without displacing the C3 chlorine.

-

Charge: To a round-bottom flask, add 2,3-dichloronitrobenzene (1.0 eq) and potassium carbonate (

, 2.5 eq). -

Solvent: Add anhydrous DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone). Note: Polar aprotic solvents are essential to stabilize the transition state.

-

Addition: Add 1-ethylpiperazine (1.1 eq) dropwise.

-

Reaction: Heat to 80–90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.

-

Checkpoint: Look for the disappearance of the starting material. If the reaction is too hot (>120°C), you risk displacing the C3 chlorine (bis-substitution).

-

-

Workup: Cool to RT. Pour into ice water. The intermediate, 1-(2-chloro-6-nitrophenyl)-4-ethylpiperazine , typically precipitates as a yellow/orange solid. Filter, wash with water, and dry.

Step 2: Chemoselective Nitro Reduction

Objective: Reduce

Critical Scientific Insight: Catalytic hydrogenation (

-

Charge: Dissolve the nitro intermediate (from Step 1) in Ethanol/Water (4:1 ratio).

-

Catalyst: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (

, 5.0 eq). -

Reaction: Reflux vigorously (

) for 2–4 hours. -

Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with Ethanol.

-

Isolation: Concentrate the filtrate. Basify with saturated

(pH ~9) and extract with Ethyl Acetate. -

Purification: Dry organic layer over

. Evaporate. Recrystallize from Ethanol/Hexane if necessary.

Medicinal Chemistry Applications

This aniline is a "linchpin" intermediate. The presence of the 3-chloro group and the bulky piperazine creates a specific steric environment that dictates how the molecule binds to targets.

A. Kinase Inhibition (Hinge Binding)

In kinase drug design, this aniline is often converted into a urea or amide .

-

The Aniline Nitrogen: Acts as a Hydrogen Bond Donor (HBD) to the kinase hinge region (e.g., Glu or Met residues).

-

The Piperazine: Solubilizing tail that extends into the solvent-exposed region or interacts with the ribose-binding pocket.

-

The Chlorine: Fills small hydrophobic pockets (e.g., near the gatekeeper residue), improving potency and selectivity.

B. GPCR Ligands (Serotonergic/Dopaminergic)

The 4-ethylpiperazine moiety is a classic pharmacophore for 5-HT (Serotonin) and Dopamine receptors. The aniline can be cyclized to form tricyclic systems (e.g., dibenzodiazepines) similar to Clozapine or Olanzapine derivatives.

Diagram: MedChem Decision Tree

Caption: Figure 2. Divergent synthesis pathways utilizing the scaffold for Oncology (Kinases) vs. CNS (GPCR) targets.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral features are diagnostic:

-

NMR (DMSO-

- 6.5 - 7.2 ppm: 3 aromatic protons (pattern depends on coupling, usually a doublet-doublet-triplet pattern for 1,2,3-subst).

-

4.5 - 5.0 ppm: Broad singlet (

-

2.8 - 3.2 ppm: Multiplets for piperazine

-

1.0 ppm: Triplet for the terminal ethyl

-

Mass Spectrometry (ESI+):

-

Look for

Da. -

Isotope Pattern: A distinct 3:1 ratio of M : M+2 peaks confirms the presence of one Chlorine atom .

-

References

-

Gu, J. et al. (2021).[1][3] Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate. Zeitschrift für Kristallographie - New Crystal Structures. (Note: Describes the para-isomer, providing valuable comparative structural data for the piperazine chair conformation).

-

Roughley, S. D.[1] & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. (Context on piperazines as solubility enhancers).

-

Smith, A. (2015). Synthesis of vortioxetine via 2-(piperazin-1-yl)aniline intermediates. European Patent Office (EPO). (Detailed industrial protocols for ortho-piperazinyl aniline synthesis).

-

BenchChem. (2025).[4] Preventing dehalogenation during reactions with Halogenated Nitrobenzenes. (Technical troubleshooting for nitro reduction).

-

PubChem. Compound Summary: this compound. National Library of Medicine.

Sources

An In-Depth Technical Guide to 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline: Synthesis, Characterization, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline, a substituted aniline derivative with potential significance in medicinal chemistry. While specific experimental data for this exact molecule is limited in publicly available literature, this document, authored from the perspective of a Senior Application Scientist, extrapolates from established chemical principles and data on analogous structures to present a robust guide for its synthesis, characterization, and prospective applications.

Introduction and Significance

This compound belongs to the class of N-arylpiperazines, a scaffold of immense importance in drug discovery. The molecule incorporates two key pharmacophoric fragments: a chloroaniline moiety and an N-ethylpiperazine ring. The substitution pattern on the aniline ring, with a chlorine atom at the 3-position and a piperazine at the 2-position, presents a unique electronic and steric environment that could be exploited for targeted drug design.

The chloro substituent, often referred to as a "magic" group in medicinal chemistry, can profoundly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can engage in specific halogen bonding interactions with biological targets.[1] The N-ethylpiperazine moiety is a common feature in many centrally active drugs, often contributing to improved solubility and the ability to cross the blood-brain barrier. Phenylpiperazine derivatives have demonstrated a wide spectrum of pharmacological activities, including antidepressant, antipsychotic, and anticancer effects.[1][2][3]

This guide will delve into a plausible synthetic route for this compound, detail the necessary analytical techniques for its characterization, and explore its potential as a building block or lead compound in drug development based on the known bioactivities of its constituent parts.

Synthesis and Mechanistic Insights

The synthesis of this compound can be strategically approached via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[4][5] This reaction is a powerful and versatile method for the formation of carbon-nitrogen bonds, particularly for coupling aryl halides with amines.[4][5]

A logical retrosynthetic analysis suggests disconnecting the C-N bond between the aniline ring and the piperazine nitrogen. This leads to two key starting materials: a suitably substituted dihalogenated aromatic precursor and 1-ethylpiperazine.

Proposed Synthetic Pathway:

A plausible two-step synthesis is outlined below, starting from 1,2-dichloro-3-nitrobenzene.

Step 1: Nucleophilic Aromatic Substitution

The first step involves a nucleophilic aromatic substitution (SNA_r) reaction where one of the chlorine atoms of 1,2-dichloro-3-nitrobenzene is displaced by 1-ethylpiperazine. The nitro group strongly activates the ring towards nucleophilic attack, facilitating this reaction.

Step 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group to an amine, yielding the final product. This can be achieved using various reducing agents, with tin(II) chloride in ethanol or catalytic hydrogenation being common and effective methods.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 1-(2-Chloro-6-nitrophenyl)-4-ethylpiperazine

-

To a solution of 1,2-dichloro-3-nitrobenzene (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add 1-ethylpiperazine (1.2 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).

-

Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain 1-(2-chloro-6-nitrophenyl)-4-ethylpiperazine.

Step 2: Synthesis of this compound

-

Dissolve the intermediate from Step 1 (1.0 eq) in ethanol.

-

Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).

-

Reflux the mixture for several hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield this compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₈ClN₃ |

| Molecular Weight | 239.74 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available (expected to be a solid at room temperature) |

| Boiling Point | > 300 °C (estimated) |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Poorly soluble in water. |

| logP (octanol/water) | ~3.5 (estimated) |

Spectroscopic Data (Expected)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the chloroaniline ring, the ethyl group (a triplet and a quartet), and the piperazine ring protons (typically broad signals). The chemical shifts of the aromatic protons will be influenced by the chloro, amino, and piperazine substituents.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule, including the aromatic carbons and the aliphatic carbons of the ethyl and piperazine groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The mass spectrum will also show a characteristic isotopic pattern for a chlorine-containing compound (M+ and M+2 peaks in an approximate 3:1 ratio).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C-N stretching vibrations.

Caption: General workflow for the purification and characterization of the title compound.

Potential Applications in Drug Discovery

While no specific biological activities have been reported for this compound, its structural motifs suggest several promising avenues for investigation in drug discovery.

Central Nervous System (CNS) Disorders

The N-arylpiperazine scaffold is a well-established pharmacophore for various CNS targets. Many approved drugs for depression, anxiety, and psychosis contain this moiety. The ethyl group on the piperazine nitrogen can modulate receptor affinity and pharmacokinetic properties. Therefore, this compound could be a valuable starting point for the development of novel ligands for serotonin, dopamine, or other neurotransmitter receptors.[6]

Oncology

Arylpiperazine derivatives have also emerged as promising anticancer agents.[1] They have been shown to target various pathways involved in cancer progression. The chloroaniline portion of the molecule could also contribute to anticancer activity, as many chlorinated compounds exhibit cytotoxic effects.

Antimicrobial Agents

Substituted piperazines have been investigated for their antibacterial and antifungal properties.[7] The unique substitution pattern of the title compound could lead to novel antimicrobial agents with improved efficacy or a different spectrum of activity.

Caption: Potential therapeutic areas for derivatives of the title compound.

In Silico ADME-Tox Prediction

Computational tools can provide valuable insights into the potential pharmacokinetic and toxicity profiles of a novel compound.

Predicted ADME Properties

| Parameter | Prediction | Implication |

| Gastrointestinal (GI) Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeation | Likely | The N-ethylpiperazine moiety often facilitates CNS penetration. |

| CYP450 Inhibition | Potential for inhibition of certain isoforms (e.g., CYP2D6, CYP3A4). | Warrants experimental investigation to assess drug-drug interaction potential. |

| hERG Inhibition | Moderate risk | Should be evaluated experimentally to assess cardiotoxicity risk. |

| Toxicity | Potential for hepatotoxicity associated with some anilines. | Requires in vitro and in vivo toxicological studies. |

These in silico predictions are a valuable guide for early-stage drug development but must be validated through experimental studies.[8][9][10][11]

Conclusion and Future Directions

This compound represents a synthetically accessible molecule with significant potential as a scaffold or intermediate in drug discovery. The convergence of the pharmacologically relevant chloroaniline and N-ethylpiperazine moieties within a unique substitution pattern makes it an attractive candidate for library synthesis and biological screening.

Future research should focus on the development and optimization of a robust synthetic protocol, followed by comprehensive spectroscopic and physicochemical characterization. Subsequent biological evaluation in assays relevant to CNS disorders, oncology, and infectious diseases will be crucial to unlocking the therapeutic potential of this and related compounds. The insights provided in this guide serve as a foundational resource for researchers embarking on the exploration of this promising chemical entity.

References

- Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald–Hartwig amination. Accounts of Chemical Research, 41(11), 1461-1473.

- Jira, R. (2009). The Heck reaction and its importance for industrial applications. Journal of Organometallic Chemistry, 694(9-10), 1346-1350.

- Surry, D. S., & Buchwald, S. L. (2008).

- BenchChem. (2025).

- Nolan, S. P. (Ed.). (2004). N-heterocyclic carbenes in synthesis. John Wiley & Sons.

- BenchChem. (2025). Application Notes and Protocols for the Study of N-Arylpiperazines. BenchChem Scientific Resources.

- Cheméo. (n.d.). m-Chloroaniline (CAS 108-42-9) - Chemical & Physical Properties.

- PubChem. (n.d.). 4-Chloroaniline.

- RSC Publishing. (2021). Effect of “magic chlorine” in drug discovery: an in silico approach.

- Sarna Chemicals. (n.d.). Meta Chloro Aniline (MCA).

- J-STAGE. (n.d.). In Silico Approaches for Predicting ADME Properties of Drugs.

- PubMed. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines.

- ChemRxiv. (n.d.).

- ResearchGate. (2025). In silico prediction of ADME properties: Are we making progress?.

- PubMed Central. (n.d.).

- BenchChem. (2025). Application Notes and Protocols for the Study of N-Arylpiperazines.

- ResearchGate. (n.d.). N-Arylpiperazines containing a 2-hydroxypropane-1,3-diyl connecting...

- International Journal of Pharmaceutical and Phytopharmacological Research. (2020). In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones.

- MDPI. (n.d.). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents.

- J-STAGE. (n.d.). In Silico Approaches for Predicting ADME Properties of Drugs.

- PubMed. (2015). Design and Synthesis of Novel Phenylpiperazine Derivatives as Potential Anticonvulsant Agents.

- MedchemExpress.com. (n.d.).

- MDPI. (2021). Solvates of New Arylpiperazine Salicylamide Derivative-a Multi-Technique Approach to the Description of 5 HTR Ligand Structure and Interactions.

- Cheméo. (n.d.). Chemical Properties of o-Chloroaniline (CAS 95-51-2).

- PubMed Central. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.

- NIH. (2025). Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists.

- PubMed Central. (n.d.). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes.

- Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules.

- Fiveable. (n.d.). P-Chloroaniline Definition - Organic Chemistry Key Term.

Sources

- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design and Synthesis of Novel Phenylpiperazine Derivatives as Potential Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In Silico Approaches for Predicting ADME Properties of Drugs [jstage.jst.go.jp]

- 11. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

An In-depth Technical Guide to 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline: A Keystone Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline, a pivotal, albeit specialized, chemical intermediate. While not a widely documented compound in its own right, its structural motifs are emblematic of a class of molecules that have been instrumental in the development of advanced therapeutics, particularly in the realm of neuropsychopharmacology. This document will delve into its probable historical context, logical synthesis, and its significance as a building block in the synthesis of complex pharmaceutical agents, with a particular focus on its relationship to the discovery of atypical antipsychotics like cariprazine.

Introduction: The Unseen Scaffolds of Innovation

In the landscape of drug discovery and development, the final active pharmaceutical ingredient (API) often stands in the spotlight, celebrated for its therapeutic impact. However, the journey to these breakthrough molecules is paved with a series of often unsung hero molecules: the intermediates. These compounds, while not pharmacologically active themselves, represent critical milestones in a synthetic pathway, and their efficient and pure synthesis is paramount to the success of the final drug product.

This compound is one such molecule. Its structure, featuring a chloroaniline moiety linked to an ethylpiperazine group, is a hallmark of numerous centrally acting agents. The strategic placement of the chlorine atom and the piperazine ring suggests a molecule designed for specific molecular interactions, likely with receptors in the central nervous system. This guide will illuminate the scientific rationale behind the synthesis and potential applications of this intriguing intermediate.

Historical Context and the Quest for Novel Antipsychotics

The story of this compound is intrinsically linked to the evolution of antipsychotic medications. The development of atypical antipsychotics, beginning in the latter half of the 20th century, marked a paradigm shift in the treatment of schizophrenia and other psychotic disorders. These newer agents offered improved efficacy, particularly against the negative symptoms of schizophrenia, and a more favorable side-effect profile compared to their predecessors.

A prime example of this innovation is the discovery of cariprazine (Vraylar®), an atypical antipsychotic developed by Gedeon Richter and approved for medical use in the United States in 2015.[1] Cariprazine's unique pharmacological profile as a dopamine D3 and D2 receptor partial agonist with a preference for the D3 receptor has made it a valuable tool in the management of schizophrenia and bipolar disorder.[1]

The core of the cariprazine molecule is a 1-(2,3-dichlorophenyl)piperazine unit.[2] The synthesis of this and similar substituted phenylpiperazines is a cornerstone of modern medicinal chemistry. It is within this context that we can appreciate the significance of intermediates like this compound. While not a direct precursor to cariprazine itself, its structure represents a close analog, and its synthesis would follow a similar logic, aimed at creating novel chemical entities for screening as potential drug candidates. The "discovery" of this intermediate, therefore, is not a singular event but rather a logical step in the broader scientific endeavor to explore the chemical space around known pharmacophores to identify next-generation therapeutics.

Physicochemical Properties and Characterization

While specific experimental data for this compound is not extensively published, its properties can be reliably predicted based on its constituent parts and data from closely related analogs.

| Property | Predicted Value/Information |

| Molecular Formula | C12H18ClN3 |

| Molecular Weight | 239.74 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol. |

| Key Spectroscopic Features | |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), the piperazine ring protons, and the aromatic protons of the chloroaniline ring. |

| ¹³C NMR | Resonances for the aromatic carbons (some showing splitting due to chlorine), the piperazine carbons, and the ethyl group carbons. |

| Mass Spectrometry | A molecular ion peak (M+) at m/z 239, with a characteristic M+2 isotope peak for the chlorine atom. |

Synthesis and Mechanistic Insights

The synthesis of this compound can be logically approached through modern cross-coupling methodologies, most notably the Buchwald-Hartwig amination, or through classical nucleophilic aromatic substitution (SNAr). The choice of strategy is often dictated by the availability of starting materials, desired scale, and tolerance of functional groups.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule points to two primary disconnection approaches:

Step-by-Step Protocol:

-

Synthesis of 1-(2,3-dichlorophenyl)piperazine: A common starting point for related pharmaceuticals is the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine. [1][3]2. Buchwald-Hartwig Amination: The key step involves the palladium-catalyzed coupling of a suitable chloroaniline precursor with N-ethylpiperazine. A typical reaction would involve:

-

Reactants: 2,6-dichloroaniline and N-ethylpiperazine.

-

Catalyst: A palladium source such as Pd₂(dba)₃ or Pd(OAc)₂.

-

Ligand: A bulky, electron-rich phosphine ligand like XPhos or SPhos is crucial for high yields.

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

-

Solvent: Anhydrous toluene or dioxane.

-

Conditions: The reaction mixture is typically heated under an inert atmosphere (argon or nitrogen) until completion.

-

-

Work-up and Purification: The reaction is quenched, and the product is extracted into an organic solvent. Purification is typically achieved through column chromatography.

Causality in Experimental Choices:

-

Choice of Ligand: The bulky phosphine ligands are essential to promote the reductive elimination step in the catalytic cycle and prevent catalyst decomposition.

-

Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, necessitating an inert atmosphere.

-

Anhydrous Conditions: The strong bases used are water-sensitive.

Role as a Pharmaceutical Intermediate and Future Directions

The true value of this compound lies in its potential as a key intermediate for the synthesis of novel drug candidates. The chloroaniline portion can serve as a handle for further functionalization, while the ethylpiperazine moiety can be crucial for receptor binding and pharmacokinetic properties.

Hypothetical Application in a Cariprazine Analog Synthesis:

In a hypothetical scenario, this compound could be coupled with a suitably functionalized cyclohexyl derivative, mirroring the known synthesis of cariprazine. [4]This would lead to a novel chemical entity that could then be screened for its pharmacological activity.

Conclusion

This compound, while not a widely studied molecule in isolation, represents a critical class of intermediates in the ongoing quest for novel and improved pharmaceuticals. Its logical synthesis, rooted in well-established synthetic methodologies like the Buchwald-Hartwig amination, and its structural similarity to key components of successful drugs like cariprazine, underscore its potential value to the research and drug development community. This guide has provided a comprehensive overview of its likely historical context, synthesis, and significance, offering a window into the intricate world of pharmaceutical process chemistry where the journey of a molecule from a simple precursor to a life-changing therapeutic is meticulously charted.

References

-

Eureka | Patsnap. (n.d.). Preparation method of 1-(2, 3-dichlorophenyl) piperazine. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.

-

Wikipedia. (2023, October 27). 2,3-Dichlorophenylpiperazine. Retrieved February 2, 2026, from [Link]

-

Inoue, F., Kashihara, M., Yadav, M. R., & Nakao, Y. (2017). Buchwald–Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(43), 13307–13309. [Link]

- Hiji, M. F., Zheng, G., & Yuan, Q. (2007). Process development of the synthesis of 2, 3-dichlorophenylpiperazine. Journal of Beijing University of Chemical Technology, 34(4), 363-365.

- Google Patents. (n.d.). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.

- Nandini R. Pai, et al. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 2(5), 506-517.

-

Inoue, F., Kashihara, M., Yadav, M. R., & Nakao, Y. (2017). Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(43), 13307–13309. [Link]

- Google Patents. (n.d.). WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof.

-

Vitaku, E., & Tafi, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1433. [Link]

- Gu, J., et al. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. Zeitschrift für Kristallographie-New Crystal Structures, 236(3), 635-637.

- Mancini, P. M., Martinez, R. D., Vottero, L. R., & Nudelman, N. S. (1984). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (8), 1133-1138.

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 2, 2026, from [Link]

-

Quick Company. (n.d.). Process For The Preparation Of Trans N {4 [2 [4 (2,3 Dichlorophenyl) Piperazine 1 Yl] Ethyl] Cyclohexyl} N', N' Dimethylurea Hydrochloride. Retrieved February 2, 2026, from [Link]

-

Chemistry LibreTexts. (2023, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved February 2, 2026, from [Link]

-

European Patent Office. (n.d.). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154. Retrieved February 2, 2026, from [Link]

- Marion, N., et al. (2006). Development of a Practical Buchwald−Hartwig Amine Arylation Protocol Using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 8(17), 3857-3860.

- Google Patents. (n.d.). CN114539185B - A preparation method of cariprazine and its intermediate.

-

ResearchGate. (n.d.). The synthesis of the key intermediate of cariprazine a Retrosynthetic.... Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). CN104402842A - Synthetic method of piperazidines drug intermediate.

-

ResearchGate. (n.d.). 0: The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). WO2014083522A1 - Trans-4-{2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-ethyl}-n,n-dimethylcarbamoyl-cyclohexylamine for treating negative symptoms of schizophrenia.

-

YouTube. (2023, April 5). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved February 2, 2026, from [Link]

-

Chemistry Stack Exchange. (2018, February 14). How to explain the products of the nucleophilic aromatic substitution of 1-chloro-3-methylbenzene with NaOH?. Retrieved February 2, 2026, from [Link]

Sources

Key characteristics and identifiers of 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline

The following technical guide provides an in-depth analysis of 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline (CAS: 714282-41-4), a specialized heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients, particularly kinase inhibitors and GPCR ligands.[1]

Advanced Characterization, Synthesis, and Application in Drug Discovery[1]

Executive Summary

This compound is a trisubstituted aromatic scaffold characterized by an aniline core flanked by a chlorine atom at the meta position (C3) and a 4-ethylpiperazine moiety at the ortho position (C2).[1][2][3] This specific substitution pattern creates a sterically crowded yet electronically distinct environment, making it a critical intermediate for synthesizing tricyclic heterocycles (e.g., dibenzodiazepines) and multi-targeted tyrosine kinase inhibitors (TKIs) .[1]

The presence of the basic ethylpiperazine tail enhances the aqueous solubility of downstream APIs, a crucial parameter in oral drug bioavailability.[1]

Chemical Identity & Physicochemical Profile[1][3][5][6][7][8]

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 714282-41-4 |

| Molecular Formula | C₁₂H₁₈ClN₃ |

| Molecular Weight | 239.75 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in water (free base) |

| pKa (Calc) | ~7.8 (Piperazine N4), ~3.5 (Aniline NH₂) |

| LogP | ~2.6 |

Structural Insight:

The ortho-positioning of the bulky piperazine group relative to the aniline amine induces a twisted conformation, disrupting planarity.[1] This steric strain is advantageous for preventing

Synthesis & Manufacturing Protocol

The synthesis of this compound typically follows a Nucleophilic Aromatic Substitution (

Step 1: Regioselective

Displacement [1]

-

Precursor: 2,3-Dichloronitrobenzene (or 2-Fluoro-3-chloronitrobenzene for higher reactivity).[1]

-

Reagent: 1-Ethylpiperazine (1.1 equiv).[1]

-

Conditions:

, DMF or Acetonitrile, -

Mechanism: The nitro group at C1 activates the halogen at C2 (ortho) and C4 (para).[1] Since the starting material is 2,3-dichloro, the C2 position is activated by the ortho-nitro effect, while C3 is deactivated.[1] This ensures high regioselectivity for the 2-position displacement.[1]

Step 2: Chemoselective Nitro Reduction

-

Intermediate: 1-(2-Chloro-6-nitrophenyl)-4-ethylpiperazine.[1]

-

Reagent:

(g) / Pd-C (5%) or Fe / -

Critical Control: Hydrogenation must be monitored to prevent dechlorination (hydrodehalogenation) of the C3-Chlorine.[1] The use of sulfided platinum catalysts or iron-mediated reduction is often preferred to preserve the halogen.[1]

Synthesis Workflow Diagram

Figure 1: Synthetic pathway highlighting the regioselective displacement and chemoselective reduction steps.

Quality Control & Identification

Ensuring the integrity of this intermediate is vital, as the ortho-piperazine moiety can degrade (oxidize) or form N-oxides if stored improperly.[1]

Analytical Methods

-

HPLC-UV (Method Development):

-

H-NMR Validation:

-

Mass Spectrometry (LC-MS):

QC Decision Tree

Figure 2: Quality Control decision matrix for batch release.

Applications in Drug Development[1]

This molecule serves as a versatile pharmacophore scaffold in two primary areas:

-

Kinase Inhibitors (Solubility Handle):

-

Many kinase inhibitors (e.g., for FLT3, EGFR, or ALK) suffer from poor solubility due to flat, aromatic heterocyclic cores.[1]

-

Attaching a This compound unit allows the aniline amine to form a hydrogen bond with the kinase hinge region, while the ethylpiperazine tail extends into the solvent-exposed region, dramatically improving solubility and pharmacokinetic properties (ADME).[1]

-

Mechanism: The basic nitrogen of the piperazine can be protonated at physiological pH, enhancing dissolution in the gut.[1]

-

-

GPCR Ligands (Tricyclic Precursors):

Safety & Handling (MSDS Highlights)

-

Hazard Classification:

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The aniline is sensitive to oxidation (darkening upon air exposure).[1]

References

-

Sigma-Aldrich. (2024).[1] Product Specification: this compound (CAS 714282-41-4).[1][2][3][5][6][7][8]Link[1]

-

Gu, J., et al. (2021).[1] "Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate." Zeitschrift für Kristallographie - New Crystal Structures, 236(3), 635-637.[1] (Note: Comparative structural analysis of the para-isomer). Link

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 1079271 (Related Analog).[1]Link[1]

-

ChemicalBook. (2024).[1] Synthesis and Application of Piperazinyl-Anilines in Medicinal Chemistry.[1]Link[1]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. This compound - CAS:714282-41-4 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. 1-(2-Chlorophenyl)piperazine hydrochloride (55974-33-9, 41202-32-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. 3-クロロ-2-メチルアニリン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. labnovo.com [labnovo.com]

- 6. 714282-41-4_CAS号:714282-41-4_3-CHLORO-2-(4-ETHYL-PIPERAZIN-1-YL)-PHENYLAMINE - 化源网 [chemsrc.com]

- 7. Page loading... [guidechem.com]

- 8. abcr.com [abcr.com]

Technical Guide: Safe Handling & Operational Controls for 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline

[1]

Physicochemical Profile & Hazard Identification

Compound Class: Halogenated N-heterocyclic Aniline Primary Application: Pharmaceutical Intermediate (Kinase Inhibitor/GPCR Ligand Synthesis) Physical State: Typically a viscous oil or low-melting solid (due to the ortho-ethylpiperazine disrupting crystal packing).[1] Reactivity: Air-sensitive (oxidation of the aniline amine); Hygroscopic.

Critical Hazard Assessment (GHS Classification Framework)

Based on Structure-Activity Relationship (SAR) analysis of analogous chloroanilines and piperazines:

| Hazard Category | GHS Classification | Mechanistic Risk |

| Acute Toxicity | Category 3 (Oral/Dermal/Inhalation) | Methemoglobinemia: The aniline moiety undergoes hepatic N-hydroxylation.[1] The resulting metabolite oxidizes ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), destroying oxygen transport capacity. |

| Sensitization | Category 1 (Resp/Skin) | Haptenization: The piperazine ring is a known structural alert for protein conjugation, leading to IgE-mediated hypersensitivity.[1] |

| Target Organ | STOT-RE Category 2 | Spleen/Liver/Blood: Chronic exposure leads to hemolytic anemia and compensatory hematopoiesis.[1] |

| Environmental | Aquatic Acute 1 | Bioaccumulation: The chloro-substitution increases lipophilicity (LogP), enhancing aquatic persistence.[1] |

Toxicological Mechanisms & Exposure Risks

To handle this compound safely, researchers must understand the biological fate of the molecule upon exposure.

The "Lethal Synthesis" Pathway

The danger lies not just in the parent molecule, but in its bio-activation. The ortho-positioning of the piperazine ring provides steric bulk, but the aniline nitrogen remains accessible to Cytochrome P450 enzymes.

Figure 1: Mechanism of Aniline-Induced Methemoglobinemia.[1][2] Note the redox cycling capability of the N-hydroxylamine metabolite.

Engineering Controls & Personal Protective Equipment (PPE)

Standard laboratory coats are insufficient . The lipophilic nature of the ethylpiperazine side chain facilitates rapid transdermal absorption.

The "Barrier" Strategy

| Protection Level | Requirement | Rationale |

| Respiratory | P100 / N100 Respirator or PAPR | If handling powders outside a glovebox.[1] Piperazine moieties are potent sensitizers; zero inhalation tolerance. |

| Dermal (Hands) | Double Gloving: Inner: Nitrile (4 mil)Outer: Butyl Rubber or Viton | Chlorinated aromatics permeate standard nitrile. Butyl rubber offers >480 min breakthrough time.[3] |

| Dermal (Body) | Tyvek® Suit (Taped cuffs) | Prevents dust accumulation on street clothes, which can lead to secondary exposure at home. |

| Engineering | Class II Type B2 Biosafety Cabinet or Chemical Fume Hood | Must have ducted exhaust. Do not use recirculating hoods (HEPA does not trap aniline vapors). |

Operational Protocols

Receiving & Storage (Chain of Custody)[1]

-

Inspection: Upon receipt, inspect the septum/seal under UV light (365 nm). Many anilines fluoresce; leakage will be visible.

-

Inert Gas Blanket: Store under Argon. Nitrogen is acceptable, but Argon is heavier and better protects the ortho-substituted amine from oxidation.

-

Temp Control: Store at 2–8°C . Cold storage slows the autoxidation rate ("browning") of the aniline.

Weighing & Solubilization (High Risk Step)

Objective: Solubilize the compound immediately to reduce dust hazard.

-

Pre-weigh Calculation: Calculate the required volume of solvent (e.g., DMSO, DCM) before opening the vial.

-

Closed Transfer: If possible, inject solvent through the septum and withdraw the solution rather than weighing the solid.

-

Neutralization: If the free base is used, be aware it is basic. If the hydrochloride salt is used, it may be acidic.[2]

-

Note: The ortho-piperazine group acts as an internal base, potentially stabilizing the protonated aniline.

-

Reaction Setup & Quenching

-

Acid Scavenging: When using this intermediate in nucleophilic substitution (e.g., reacting the aniline NH2), the piperazine nitrogen (pKa ~9.8) is more basic than the aniline nitrogen (pKa ~3-4). You must use a stoichiometric excess of base (e.g., DIPEA) or protect the piperazine if selective reaction at the aniline is desired.

-

Quenching: Do not quench into acidic water without cooling. Exothermic salt formation can generate mists containing the toxic parent compound.

Waste Disposal

-

Segregation: Segregate as "P-List" equivalent (Acutely Toxic). Do not mix with general organic solvents.

-

Deactivation: Treat waste streams with dilute KMnO4 (potassium permanganate) or bleach to oxidize the aniline ring before disposal, only if validated by your local EHS protocol. Otherwise, incinerate as high-BTU hazardous waste.

Emergency Response Protocols

Exposure Response Matrix

| Event | Immediate Action | Medical Marker |

| Skin Contact | Drench with Polyethylene Glycol (PEG 400) or water for 15 min.[1] Soap/water is less effective for lipophilic anilines. | Monitor for "Blue Lip" syndrome (Cyanosis). |

| Inhalation | Move to fresh air.[4][5][6][7][8][9] Administer 100% Oxygen. | Pulse Oximetry is unreliable for MetHb; requires Co-Oximetry. |

| Ingestion | Do NOT induce vomiting (risk of aspiration). | Administer Activated Charcoal if within 1 hour. |

Antidote Awareness

Medical personnel must be informed that Methylene Blue is the specific antidote for aniline-induced methemoglobinemia. Provide the SDS to the treating physician immediately.[5][6][9]

Synthesis & Handling Workflow Visualization

Figure 2: Safe Handling Workflow. Note the convergence on "Solubilization" as the primary risk reduction step.

References

-

National Center for Biotechnology Information (2025). PubChemLite Compound Summary for CID 952390: this compound.[1] Retrieved from [Link][1]

-

Gu, J., et al. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate.[1] Zeitschrift für Kristallographie - New Crystal Structures, 236(3), 635–637. (Cited for structural analog properties and crystallography of piperazinyl-anilines). Retrieved from [Link]

-

International Labour Organization (ILO). ICSC 0130 - 3-Chloroaniline. (Cited for baseline aniline toxicity and methemoglobinemia hazards).[10] Retrieved from [Link][1]

Sources

- 1. 3-CHLORO-4-(4-METHYLPIPERAZIN-1-YL)ANILINE | 16154-72-6 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. carlroth.com [carlroth.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. lobachemie.com [lobachemie.com]

- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 10. ICSC 0130 - 3-CHLOROANILINE [chemicalsafety.ilo.org]

Spectroscopic Characterization of 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline: A Predictive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Spectroscopic Landscape of a Novel Moiety

In the realm of pharmaceutical sciences and organic synthesis, the unequivocal structural elucidation of novel chemical entities is paramount. This guide provides an in-depth, predictive analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline. As of the writing of this document, publicly available, peer-reviewed spectroscopic data for this specific molecule is not available. Consequently, this guide has been constructed as a predictive framework, drawing upon established principles of spectroscopy and comparative data from structurally analogous compounds.

As a Senior Application Scientist, the objective here is not merely to list predicted values but to provide a comprehensive rationale behind these predictions. This guide is designed to empower researchers to anticipate the spectroscopic characteristics of this and similar molecules, to aid in the identification of synthetic products, and to provide a robust framework for the interpretation of future experimental data. Every protocol and predictive assertion is grounded in fundamental scientific principles to ensure a self-validating and trustworthy resource.

Molecular Structure and its Spectroscopic Implications

The structure of this compound combines a substituted aniline ring with an N-ethylpiperazine moiety. This unique amalgamation of functional groups gives rise to a distinct spectroscopic fingerprint. The aniline portion presents an aromatic system with specific substitution patterns that will dictate the signals in the aromatic region of the NMR spectrum and characteristic IR absorptions. The ethylpiperazine group introduces aliphatic protons and carbons, each with a unique chemical environment, and provides a likely site for fragmentation in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the aniline ring, the methylene and methyl protons of the ethyl group, and the methylene protons of the piperazine ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~7.0-7.2 | Doublet of doublets | 1H | Ar-H | The aromatic proton ortho to the chlorine and meta to the amino group. |

| ~6.7-6.9 | Doublet of doublets | 1H | Ar-H | The aromatic proton meta to both the chlorine and the piperazine group. |

| ~6.6-6.8 | Doublet of doublets | 1H | Ar-H | The aromatic proton ortho to the amino group and meta to the chlorine. |

| ~4.5-5.5 | Broad singlet | 2H | -NH₂ | The chemical shift of amine protons can vary significantly with solvent and concentration. The signal is often broad due to quadrupole broadening and exchange. |

| ~2.8-3.2 | Multiplet | 4H | Piperazine-H | Methylene protons of the piperazine ring adjacent to the aniline nitrogen. |

| ~2.5-2.8 | Multiplet | 4H | Piperazine-H | Methylene protons of the piperazine ring adjacent to the ethyl group nitrogen. |

| ~2.4-2.6 | Quartet | 2H | -CH₂-CH₃ | Methylene protons of the ethyl group, split by the adjacent methyl protons. |

| ~1.1-1.3 | Triplet | 3H | -CH₂-CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene protons. |

Causality Behind Predicted Shifts: The electron-donating amino group will shield the ortho and para protons, shifting them upfield, while the electron-withdrawing chlorine atom will deshield adjacent protons, moving them downfield. The piperazine ring, being an alkylamino substituent, will also have an electronic effect on the aromatic ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~145-150 | Ar-C | Aromatic carbon attached to the amino group. |

| ~130-135 | Ar-C | Aromatic carbon attached to the chlorine atom. |

| ~125-130 | Ar-C | Aromatic carbon attached to the piperazine group. |

| ~120-125 | Ar-CH | Aromatic methine carbon. |

| ~115-120 | Ar-CH | Aromatic methine carbon. |

| ~110-115 | Ar-CH | Aromatic methine carbon. |

| ~52-56 | Piperazine-C | Piperazine carbons adjacent to the ethyl group nitrogen. |

| ~48-52 | Piperazine-C | Piperazine carbons adjacent to the aniline nitrogen. |

| ~51-55 | -CH₂-CH₃ | Methylene carbon of the ethyl group. |

| ~11-14 | -CH₂-CH₃ | Methyl carbon of the ethyl group. |

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of a solid organic compound like this compound is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1] The choice of solvent is critical and should be based on the sample's solubility.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum.

-

For more detailed structural analysis, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

-

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands for the N-H bonds of the aniline, C-H bonds of the aromatic and aliphatic parts, C-N bonds, and the C-Cl bond.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3400-3500 | N-H stretch (asymmetric) | Primary Amine (-NH₂) | Medium |

| 3300-3400 | N-H stretch (symmetric) | Primary Amine (-NH₂) | Medium |

| 3000-3100 | C-H stretch | Aromatic | Medium to Weak |

| 2800-3000 | C-H stretch | Aliphatic (CH₂, CH₃) | Medium to Strong |

| 1600-1650 | N-H bend (scissoring) | Primary Amine (-NH₂) | Medium to Strong |